molecular formula C11H18N4O B3038851 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 915370-11-5

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B3038851
CAS No.: 915370-11-5
M. Wt: 222.29 g/mol
InChI Key: GMZJWCZAKHHVIA-UHFFFAOYSA-N
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Description

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to the triazole moiety via an ethyl linker

Preparation Methods

The synthesis of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Click Chemistry: The triazole ring is often introduced using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Aldehyde Introduction: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, influencing enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

    1-(2-(Piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(2-(Morpholin-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a morpholine ring, which introduces different electronic and steric properties.

    1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde: Features a pyrrolidine ring, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

1-[2-(azepan-1-yl)ethyl]triazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZJWCZAKHHVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C=C(N=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
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